molecular formula C10H10N2O3 B8291040 7,8-Dimethoxy-quinoxalin-2-one

7,8-Dimethoxy-quinoxalin-2-one

Cat. No. B8291040
M. Wt: 206.20 g/mol
InChI Key: VZBJYFUXQISGSZ-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

Sodium hydroxide (0.18 g, 4.42 mmol, 2.0 eq) is added at room temperature to a stirred solution of 7,8-dimethoxy-3,4-dihydro-1H-quinoxalin-2-one (0.46 g, 2.21 mmol, 1.0 eq) in water (5 mL), followed by 3% hydrogen peroxide (5 mL, 14.69 mmol, 6.65 eq). The reaction mixture is heated under reflux for 3 hours, then acidified with acetic acid to pH 5. The precipitate is collected by filtration, dried under vacuum to afford 7,8-dimethoxy-quinoxalin-2-one as a brown solid (0.3 g, 65% yield).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
7,8-dimethoxy-3,4-dihydro-1H-quinoxalin-2-one
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[C:14]([O:15][CH3:16])=[C:13]2[C:8]([NH:9][CH2:10][C:11](=[O:17])[NH:12]2)=[CH:7][CH:6]=1.OO.C(O)(=O)C>O>[CH3:3][O:4][C:5]1[C:14]([O:15][CH3:16])=[C:13]2[C:8]([N:9]=[CH:10][C:11](=[O:17])[NH:12]2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
[OH-].[Na+]
Name
7,8-dimethoxy-3,4-dihydro-1H-quinoxalin-2-one
Quantity
0.46 g
Type
reactant
Smiles
COC1=CC=C2NCC(NC2=C1OC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2N=CC(NC2=C1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.